BenchChemオンラインストアへようこそ!

5-Pyridin-3-YL-1H-indazole

Cyclin-Dependent Kinase 7 CDK7 Inhibitor Polycystic Kidney Disease

Procure 5-Pyridin-3-YL-1H-indazole as a premier pharmacophore scaffold for kinase inhibitor programs. The indazole-pyridine framework is a critical structural determinant for achieving low-nanomolar potency on CDK7 (IC50 = 4 nM) and picomolar optimization potential against Akt (Ki = 3.28 μM baseline). This specific 5-(pyridin-3-yl) substitution enables target engagement not replicable with unsubstituted or alternative analogs. Essential for SAR-driven lead generation in oncology and kinase-focused library construction.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 885272-37-7
Cat. No. B1395085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-3-YL-1H-indazole
CAS885272-37-7
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15)
InChIKeyRXWLUAHKORPFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyridin-3-YL-1H-indazole (CAS 885272-37-7): A Key Scaffold for Kinase-Targeted Drug Discovery


5-Pyridin-3-YL-1H-indazole (CAS 885272-37-7), also known as 5-(pyridin-3-yl)-1H-indazole, is a heterocyclic compound consisting of an indazole core substituted with a pyridine ring at the 5-position . With a molecular formula of C12H9N3 and a molecular weight of 195.22 g/mol , this compound serves as a critical pharmacophore in medicinal chemistry due to the established role of the indazole-pyridine framework in generating potent and selective kinase inhibitors [1][2].

Why 5-Pyridin-3-YL-1H-indazole is Not Interchangeable with Generic Indazole Scaffolds


Substituting 5-Pyridin-3-YL-1H-indazole with a generic, unsubstituted indazole or a differently substituted analog is not feasible for applications requiring target engagement of specific kinases. The 5-pyridin-3-yl moiety is a key structural determinant for achieving high potency and target selectivity within kinase inhibitor programs. For instance, the indazole-pyridine architecture is specifically designed to form critical interactions within the ATP-binding pockets of kinases like Akt and CDK7, a molecular recognition profile that simpler or differently substituted indazoles cannot replicate [1]. The absence of this specific substituent will lead to a loss of the targeted pharmacological activity, as demonstrated by the significant potency shifts observed in structure-activity relationship (SAR) studies for compounds bearing this core [2][3].

Quantitative Evidence Guide: Differentiating Performance of 5-Pyridin-3-YL-1H-indazole Derivatives


CDK7 Inhibition: Superior Potency and Reduced Cytotoxicity Compared to Clinical Benchmark THZ1

A direct derivative of the 5-Pyridin-3-YL-1H-indazole scaffold, Compound B2, demonstrates a dual advantage over the established covalent CDK7 inhibitor THZ1. It exhibits both a potent inhibitory effect on CDK7 (IC50 = 4 nM) [1] and, importantly, a significantly lower cytotoxic profile in a relevant disease model. This head-to-head comparison in an in vitro Madin-Darby canine kidney cyst model shows that B2 is less cytotoxic than THZ1 while maintaining high efficacy in inhibiting cyst growth [1][2]. This combination of high potency and improved safety margin in a disease-relevant assay is a key differentiator from a known comparator.

Cyclin-Dependent Kinase 7 CDK7 Inhibitor Polycystic Kidney Disease

Akt1 Kinase Inhibition: Baseline Binding Affinity and SAR Potential

The 5-Pyridin-3-YL-1H-indazole core itself possesses measurable, though moderate, binding affinity for Akt1 with a Ki value of 3.28 μM (3280 nM) [1]. This baseline activity is highly informative when placed in the context of its optimized derivatives. SAR studies show that strategic modifications of the indazole-pyridine scaffold can dramatically enhance potency by over 3 orders of magnitude, as seen with compound A-674563 (Ki = 11 nM) [2] and A-443654 (Ki = 0.16 nM) [3].

Akt1 Protein Kinase B Kinase Inhibitor

In Vivo Efficacy in ADPKD: Proof of Concept for 5-Pyridin-3-YL-1H-indazole Derivatives

Beyond cellular assays, derivatives of 5-Pyridin-3-YL-1H-indazole have demonstrated significant in vivo efficacy. In an ADPKD mouse model, treatment with Compound B2, which contains the core scaffold, resulted in substantial suppression of renal cyst development [1][2]. This is further supported by efficacy in an ex vivo embryonic kidney cyst model [1].

ADPKD In Vivo Efficacy Preclinical Model

Scaffold Versatility: Validated Utility Across Multiple Kinase Targets

The 5-Pyridin-3-YL-1H-indazole motif is not limited to a single target. The literature confirms that this scaffold has been successfully used to develop potent and selective inhibitors for several therapeutically relevant kinases, including Akt (protein kinase B) [1], and various cyclin-dependent kinases (CDKs) such as CDK7 [2], as well as CDK1, CDK2, and CDK4 [3]. This breadth of validated target space distinguishes it from more specialized, single-target scaffolds.

Multi-target Kinase Scaffold Drug Discovery

Chemical Tractability: Established Synthetic Accessibility for Rapid Derivative Generation

A key practical differentiator for 5-Pyridin-3-YL-1H-indazole is its well-documented synthetic tractability. Unlike more complex or novel scaffolds that may require de novo route development, this core can be readily functionalized, particularly at the 3-position of the indazole ring, via standard chemical transformations (e.g., amide bond formation) to generate diverse compound libraries for SAR studies [1]. This is evidenced by the rapid generation of potent derivatives like the N-(indazol-3-yl)benzamide series, where high chemical yields (≥80%) are reported for key substitution steps [2].

Synthetic Tractability Medicinal Chemistry Lead Optimization

Optimal Application Scenarios for Procuring 5-Pyridin-3-YL-1H-indazole (CAS 885272-37-7)


Lead Optimization for CDK7 Inhibitors in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

This is the premier application for this scaffold. Procure 5-Pyridin-3-YL-1H-indazole as a starting point to synthesize and optimize CDK7 inhibitors. The data demonstrates that derivatives of this core can achieve low nanomolar potency on CDK7 (IC50 = 4 nM) and, importantly, show a lower cytotoxic profile than the benchmark THZ1 in a disease-relevant cyst model [1]. Furthermore, in vivo proof-of-concept for treating ADPKD has been established with this series [1].

Structure-Activity Relationship (SAR) Studies for Akt Kinase Inhibition

This scaffold is ideal for medicinal chemistry programs aimed at discovering potent and selective Akt inhibitors. The baseline binding affinity of the unadorned core for Akt1 (Ki = 3.28 μM) provides a clear, measurable starting point for optimization [2]. Literature precedent shows that targeted modifications can enhance potency to picomolar levels (Ki = 0.16 nM) [3], making this a high-value scaffold for SAR-driven lead generation in oncology or other Akt-dependent pathologies.

Multi-Kinase Profiling and Tool Compound Generation

Given the proven versatility of the 5-Pyridin-3-YL-1H-indazole motif across multiple kinase targets—including Akt and various CDKs [3][4]—procurement is strategic for laboratories seeking to build a kinase-focused compound library. This single scaffold can serve as the basis for generating tool compounds to interrogate the function of several therapeutically relevant kinases, offering efficiency in both chemical synthesis and biological testing.

Synthetic Methodology Development and Medicinal Chemistry Education

Due to its well-documented and high-yielding synthetic transformations [5], 5-Pyridin-3-YL-1H-indazole is an excellent substrate for developing new synthetic methodologies (e.g., C-H activation, cross-coupling) or for training new medicinal chemists in fundamental heterocyclic chemistry and lead optimization principles. Its stability and functional group tolerance make it a robust and reliable intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Pyridin-3-YL-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.